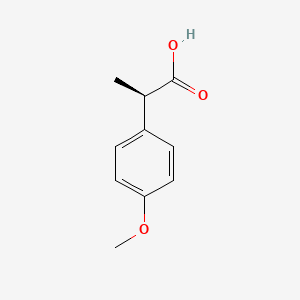

(R)-2-(4-methoxyphenyl)propanoic acid

Description

(R)-2-(4-Methoxyphenyl)propanoic acid is a chiral propanoic acid derivative characterized by a methoxy-substituted phenyl group at the C2 position of the propanoic acid backbone. This compound belongs to the broader class of nonsteroidal anti-inflammatory drug (NSAID) precursors, sharing structural similarities with clinically used agents like Ibuprofen and Naproxen . The (R)-enantiomer is of particular interest due to its stereospecific interactions in biological systems, which may influence pharmacokinetics and receptor binding.

Properties

IUPAC Name |

(2R)-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDLTYNZHQRMQC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-methoxyphenyl)propanoic acid typically involves the use of starting materials such as 4-methoxybenzaldehyde and a chiral catalyst. One common method is the asymmetric hydrogenation of 4-methoxyphenylacrylic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-methoxyphenyl)propanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Production of 4-methoxyphenylpropanol or 4-methoxyphenylpropane.

Substitution: Generation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

(R)-2-(4-methoxyphenyl)propanoic acid is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been investigated for their potential anti-inflammatory and analgesic effects. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, studies have shown that certain derivatives can effectively reduce inflammation and pain in animal models, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of (R)-2-(4-methoxyphenyl)propanoic acid and its derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and survival .

Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis

(R)-2-(4-methoxyphenyl)propanoic acid serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable in the synthesis of enantiomerically pure compounds. For example, it has been used in the Mosher method for determining the absolute configuration of secondary alcohols, which is essential in synthesizing pharmaceuticals where chirality is crucial .

Synthesis of Aryloxy Propionic Acid Herbicides

The compound acts as an important intermediate in the synthesis of aryloxy propionic acid herbicides, such as clodinafop-propargyl. These herbicides are widely used in agriculture for their efficacy against grassy weeds. The synthetic pathway typically involves alkylation reactions where (R)-2-(4-methoxyphenyl)propanoic acid is utilized to produce key intermediates with herbicidal activity .

Case Study 1: Synthesis of Anticancer Agents

A study focused on modifying (R)-2-(4-methoxyphenyl)propanoic acid to enhance its anticancer properties. Various derivatives were synthesized and tested against different cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, suggesting a promising direction for developing new anticancer drugs.

Case Study 2: Chiral Resolution

In a research project aimed at improving the enantioselectivity of certain reactions, (R)-2-(4-methoxyphenyl)propanoic acid was employed as a chiral auxiliary. The study demonstrated that using this compound significantly improved the yield of the desired enantiomer compared to traditional methods, showcasing its utility in asymmetric synthesis .

Mechanism of Action

The mechanism of action of ®-2-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Stereochemical Influence on Activity

- The (R)-configuration in propanoic acid derivatives is critical for target specificity. For example, (2S,3R)-2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (a related compound) demonstrated stereospecific binding in enzyme inhibition studies, confirmed via X-ray crystallography .

- In contrast, racemic mixtures (e.g., Impurity K) often exhibit reduced efficacy or unintended side effects in pharmaceuticals .

Environmental and Regulatory Considerations

- Dichlorprop-p’s use is restricted due to groundwater contamination risks, emphasizing the environmental impact of chlorinated propanoic acid derivatives .

- Pharmaceutical impurities (e.g., Impurities K–N) are tightly regulated, with strict limits on their presence in final drug products .

Biological Activity

(R)-2-(4-methoxyphenyl)propanoic acid, commonly referred to as HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

HMPA belongs to the class of phenylpropanoids and is characterized by a propionic acid moiety attached to a methoxy-substituted phenyl group. Its chemical formula is .

Anti-Inflammatory Effects

HMPA exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This inhibition contributes to its potential as a therapeutic agent in inflammatory diseases .

- Cytokine Inhibition : HMPA reduces the release of inflammatory mediators, thereby mitigating inflammation.

- MAPK Pathway : Research indicates that HMPA may inhibit p38α MAP kinase, which plays a crucial role in the biosynthesis of pro-inflammatory cytokines .

Antioxidant Activity

HMPA also demonstrates antioxidant activity, which is vital for protecting cells from oxidative stress. The compound has been shown to reduce levels of reactive oxygen species (ROS), further supporting its role in preventing oxidative damage .

Anticancer Potential

Emerging evidence suggests that HMPA possesses anticancer properties. It has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. The mechanisms involve modulation of signaling pathways related to cell survival and apoptosis .

Metabolic Effects

Research indicates that HMPA may influence metabolic processes, particularly lipid metabolism. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid homeostasis. This activation could lead to reduced triglyceride accumulation in the liver .

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects in Animal Models

In a recent study involving high-fat diet-induced obesity mice, HMPA administration led to significant reductions in inflammatory markers and improved metabolic profiles. The study highlighted the compound's potential as a therapeutic agent for obesity-related inflammation .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that HMPA can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The underlying mechanisms involve the modulation of apoptosis-related proteins and cell cycle regulators, suggesting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing enantiomerically pure (R)-2-(4-methoxyphenyl)propanoic acid?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or enzymatic resolution. For example, stereochemical control can be achieved using asymmetric hydrogenation of α,β-unsaturated precursors or kinetic resolution via lipase-catalyzed ester hydrolysis . One-step synthetic strategies, similar to those used for structurally related compounds like 2-(4-ethylphenyl)propanoic acid, may involve Friedel-Crafts acylation followed by stereospecific reduction . Characterization of enantiomeric purity requires chiral HPLC or polarimetry, as demonstrated for O-methyl-D-tyrosine derivatives .

Q. How can researchers characterize the physicochemical properties of (R)-2-(4-methoxyphenyl)propanoic acid?

- Methodological Answer : Key techniques include:

- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., methoxy group at C4) and stereochemistry .

- Chromatography : Reverse-phase HPLC for purity assessment, with mobile phases optimized using logP values (e.g., logP ≈ 1.35 for analogous compounds) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and crystallinity, supported by NIST-standardized data for related compounds .

Q. What biological or pharmacological applications are associated with (R)-2-(4-methoxyphenyl)propanoic acid derivatives?

- Methodological Answer : Derivatives such as amides or esters (e.g., dexibuprofen analogs) are studied for bioactivity. For instance, 2-(4-isobutylphenyl)propanoic acid derivatives modulate sensory receptors, suggesting potential applications in taste modulation or anti-inflammatory research . Structure-activity relationship (SAR) studies require systematic derivatization and in vitro assays (e.g., COX inhibition) .

Q. What safety protocols are recommended for handling (R)-2-(4-methoxyphenyl)propanoic acid in the laboratory?

- Methodological Answer : While specific toxicity data may be limited, general protocols include:

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact, as advised for structurally similar phenoxypropanoic acids .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill Management : Absorbent materials (e.g., vermiculite) and neutralization with bases like sodium bicarbonate .

Q. How is (R)-2-(4-methoxyphenyl)propanoic acid utilized as a synthetic intermediate?

- Methodological Answer : The compound serves as a chiral building block for pharmaceuticals and agrochemicals. For example, condensation with aldehydes (e.g., in sodium carbonate solutions) yields heterocyclic derivatives like thiazolones, which are explored for antimicrobial activity . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement .

Advanced Research Questions

Q. What strategies ensure high enantiomeric excess (ee) in large-scale synthesis of (R)-2-(4-methoxyphenyl)propanoic acid?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone precursors .

- Biocatalysis : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures, achieving >98% ee .

- Process Optimization : Continuous flow reactors to enhance stereochemical control and scalability, as applied in industrial settings for analogous compounds .

Q. How can researchers identify and quantify impurities in (R)-2-(4-methoxyphenyl)propanoic acid batches?

- Methodological Answer :

- Analytical Techniques : LC-MS/MS to detect byproducts like 4-(4-hydroxyphenyl) derivatives or dimeric impurities .

- Reference Standards : Use of certified impurities (e.g., 2-(4-formylphenyl)propanoic acid) for calibration, per pharmacopeial guidelines .

- Forced Degradation Studies : Exposure to heat, light, or acidic conditions to profile stability-related impurities .

Q. What mechanistic insights explain the reactivity of (R)-2-(4-methoxyphenyl)propanoic acid in radical-mediated reactions?

- Methodological Answer :

- Radical Trapping : Use of fluorescent probes (e.g., 3’-(p-hydroxyphenyl)fluorescein) to detect hydroxyl radical formation in oxidation reactions .

- Computational Modeling : DFT calculations to map reaction pathways, such as H-atom abstraction energies at the benzylic position .

- Isotopic Labeling : O-tracing to elucidate decarboxylation mechanisms under oxidative stress .

Q. How can computational tools predict the synthetic feasibility of novel (R)-2-(4-methoxyphenyl)propanoic acid derivatives?

- Methodological Answer :

- Retrosynthetic Analysis : Platforms like Pistachio or Reaxys propose routes using known reactions (e.g., Grignard additions to 4-methoxyacetophenone) .

- Machine Learning : Training models on reaction databases to prioritize high-yield pathways for amide or ester derivatives .

- Docking Studies : Molecular docking to predict bioactivity (e.g., binding to COX-2) before synthesis .

Q. What structural modifications enhance the bioactivity of (R)-2-(4-methoxyphenyl)propanoic acid in target-specific applications?

- Methodological Answer :

- SAR Studies : Introducing electron-withdrawing groups (e.g., halogens) at the phenyl ring enhances metabolic stability, as seen in chlorinated analogs like mecoprop-P .

- Prodrug Design : Esterification of the carboxylic acid group improves bioavailability, demonstrated in dexibuprofen prodrugs .

- Heterocyclic Fusion : Condensation with thiophene or furan moieties augments antimicrobial potency, guided by spectral and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.